molecular formula C11H8F2N2O B2607086 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152546-35-4

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2607086
CAS No.: 1152546-35-4
M. Wt: 222.195
InChI Key: YSXXOFSIVDSAQM-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction under basic conditions . This reaction typically involves the condensation of an appropriate aldehyde with a ketone in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties . The compound’s ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new anticancer drugs. Additionally, it has applications in the development of fluorescent probes for biomedical imaging .

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways within cells. One proposed mechanism is the induction of apoptosis through the activation of caspase-3, a key enzyme involved in the apoptotic pathway . This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, ultimately resulting in cell death.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)9-4-8(12)2-3-10(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXXOFSIVDSAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=C(C=CC(=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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